4-Dimethylaminobenzoyl chloride HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

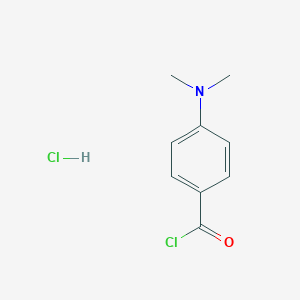

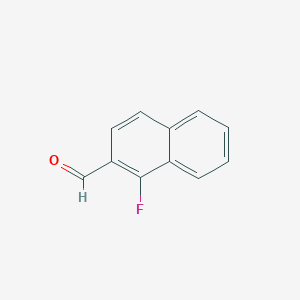

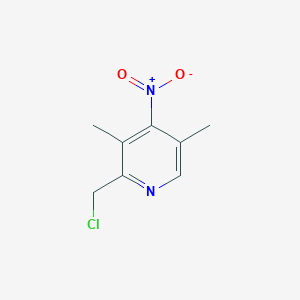

4-Dimethylaminobenzoyl chloride HCl is an organic compound with the molecular formula C9H10ClNO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a dimethylamino group at the para position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Wirkmechanismus

Target of Action

It is known to be used as a derivatization reagent in high-performance liquid chromatography (hplc) .

Mode of Action

As a derivatization reagent, it likely interacts with its targets (such as amino acids in HPLC analysis) to form derivatives that can be more easily detected or separated .

Result of Action

As a derivatization reagent, its primary function is likely to facilitate the detection or separation of other compounds in analytical chemistry applications .

Action Environment

The action, efficacy, and stability of 4-(Dimethylamino)benzoyl chloride hydrochloride can be influenced by environmental factors. It is reported to be very moisture sensitive , indicating that it may react or degrade in the presence of water or high humidity.

Biochemische Analyse

Biochemical Properties

4-(Dimethylamino)benzoyl chloride hydrochloride plays a crucial role in biochemical reactions, particularly in the derivatization of molecules for high-performance liquid chromatography (HPLC) analysis . This compound interacts with enzymes, proteins, and other biomolecules by forming covalent bonds with amino groups. For instance, it can acylate lysine residues in proteins, thereby altering their structure and function. The interaction of 4-(Dimethylamino)benzoyl chloride hydrochloride with these biomolecules is essential for studying protein modifications and enzyme activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Dimethylamino)benzoyl chloride hydrochloride can change over time due to its stability and degradation. This compound is known to be moisture-sensitive, which can affect its stability and reactivity . Long-term studies have shown that 4-(Dimethylamino)benzoyl chloride hydrochloride can have sustained effects on cellular function, particularly in in vitro experiments. Its degradation over time can lead to a decrease in its biochemical activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Dimethylaminobenzoyl chloride HCl can be synthesized through the reaction of 4-(dimethylamino)benzoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the acid is dissolved in an inert solvent like dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to facilitate the formation of the acyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Dimethylaminobenzoyl chloride HCl undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-(dimethylamino)benzoic acid and hydrochloric acid.

Common Reagents and Conditions

Amines: Reacts under mild conditions to form amides.

Alcohols: Reacts in the presence of a base to form esters.

Major Products Formed

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

4-(Dimethylamino)benzoic acid: Formed from hydrolysis.

Wissenschaftliche Forschungsanwendungen

4-Dimethylaminobenzoyl chloride HCl is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis for the preparation of amides and esters.

Biology: Used in the synthesis of biologically active molecules and as a labeling reagent in biochemical assays.

Medicine: Involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzoyl chloride: Lacks the dimethylamino group, making it less reactive.

4-Methoxybenzoyl chloride: Contains a methoxy group instead of a dimethylamino group, leading to different reactivity and applications.

4-Nitrobenzoyl chloride: Contains a nitro group, making it more reactive towards nucleophiles.

Uniqueness

4-Dimethylaminobenzoyl chloride HCl is unique due to the presence of the dimethylamino group, which enhances its reactivity and makes it suitable for a wide range of chemical transformations. Its applications in various fields, including chemistry, biology, and industry, highlight its versatility and importance .

Eigenschaften

IUPAC Name |

4-(dimethylamino)benzoyl chloride;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO.ClH/c1-11(2)8-5-3-7(4-6-8)9(10)12;/h3-6H,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWWGJAWIMCXCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622053 |

Source

|

| Record name | 4-(Dimethylamino)benzoyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149898-87-3 |

Source

|

| Record name | 4-(Dimethylamino)benzoyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[5-[[(Cyclopentyloxy)carbonyl]amino]-1-methyl-1H-indol-3-yl]methyl]-3-methoxy-benzoic Acid Methyl Ester](/img/structure/B122691.png)

![6-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B122715.png)